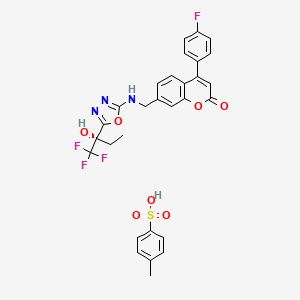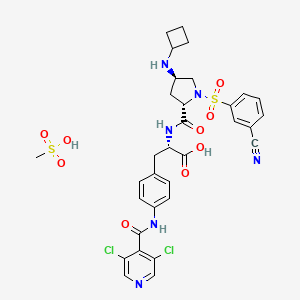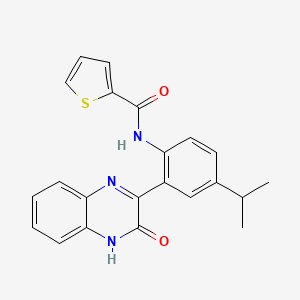
ML281
Vue d'ensemble
Description
ML281 is a potent and selective inhibitor of the serine/threonine kinase 33 (STK33) with an inhibitory concentration (IC50) of 14 nanomolar . This compound has shown significant selectivity, being 550-fold more selective over Aurora kinase B and over 700-fold more selective over protein kinase A . This compound is primarily used in scientific research and is not intended for human consumption .
Applications De Recherche Scientifique
Mécanisme D'action
ML281 exerts its effects by selectively inhibiting the activity of serine/threonine kinase 33. This inhibition disrupts the kinase’s role in various cellular processes, including signal transduction and cell cycle regulation . The molecular targets of this compound include the active site of serine/threonine kinase 33, where it binds and prevents the phosphorylation of downstream substrates . This inhibition can lead to reduced cell viability and increased apoptosis in certain cancer cell lines .
Similar Compounds:
Aurora kinase B inhibitors: While this compound is selective for serine/threonine kinase 33, it shows some activity against Aurora kinase B, making it a useful tool for comparative studies.
Protein kinase A inhibitors: this compound’s selectivity over protein kinase A highlights its unique binding properties and potential for targeted therapeutic applications.
Uniqueness: this compound’s high selectivity and potency make it a unique compound for studying the specific inhibition of serine/threonine kinase 33. Its ability to selectively target this kinase without significantly affecting other kinases like Aurora kinase B and protein kinase A sets it apart from other inhibitors .
Analyse Biochimique
Biochemical Properties
ML281 plays a crucial role in biochemical reactions by inhibiting the activity of STK33 with an IC50 of 14 nM . This inhibition is highly selective, showing a 550-fold selectivity over Aurora kinase B and greater than 700-fold selectivity over protein kinase A . This compound interacts with various enzymes and proteins, primarily targeting STK33. The nature of these interactions involves binding to the active site of STK33, thereby preventing its phosphorylation activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In KRAS-dependent cancer cell lines, this compound does not exhibit synthetic lethality, indicating that its effects are specific to certain cellular contexts . The compound influences cell function by suppressing cell viability in NCI-H446 cells at a concentration of 10 μM over 72 hours . This suppression is likely due to the inhibition of STK33, which plays a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of STK33, leading to the inhibition of its kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that are crucial for cell survival and proliferation . Additionally, this compound’s selectivity for STK33 over other kinases ensures that its effects are specific and minimizes off-target interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at -20°C for up to three years in powder form and for up to two years in solution at -80°C . Over a 72-hour incubation period, this compound consistently suppresses cell viability in NCI-H446 cells . Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests that it remains active over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher concentrations, this compound has been shown to suppress cell viability without affecting the viability of KRAS-dependent cancer cells . This indicates a threshold effect where the compound is effective at specific concentrations but may exhibit toxic or adverse effects at higher doses
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of STK33 . This inhibition affects metabolic flux and metabolite levels by disrupting the phosphorylation of key metabolic enzymes . The compound’s interaction with STK33 suggests that it may influence various metabolic processes, although detailed studies on its metabolic pathways are limited .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its small molecular size . The compound’s interaction with binding proteins and transporters has not been extensively studied, but its high selectivity for STK33 suggests that it may accumulate in tissues where STK33 is highly expressed . This localization could enhance its therapeutic efficacy while minimizing off-target effects.
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its inhibitory effects on STK33 . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles . Its activity within the cytoplasm is sufficient to disrupt STK33-mediated signaling pathways and cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ML281 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps, including recrystallization and chromatography, to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: ML281 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the quinoxaline and thiophene moieties. These reactions can be catalyzed by various reagents under controlled conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation and reduction reactions under specific conditions using reagents like hydrogen peroxide or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives of this compound with modified functional groups .
Propriétés
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-13(2)14-9-10-16(24-21(26)19-8-5-11-28-19)15(12-14)20-22(27)25-18-7-4-3-6-17(18)23-20/h3-13H,1-2H3,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOYIOLMBQSTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



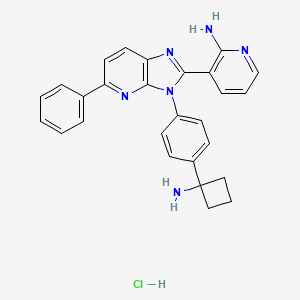
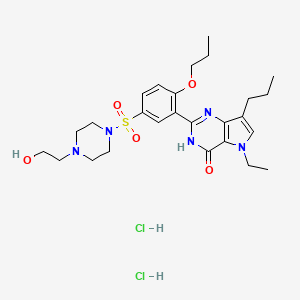




![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)


